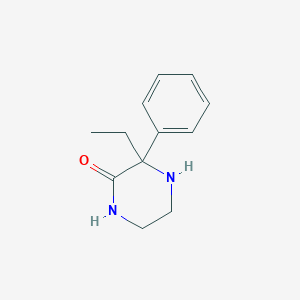
3-Ethyl-3-phenylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-phenylpiperazin-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3-phenylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, leading to the formation of the piperazine ring. Another method includes the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The cyclization of 1,2-diamine derivatives with sulfonium salts is particularly attractive for industrial applications due to its high yield and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-phenylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives .
Scientific Research Applications
3-Ethyl-3-phenylpiperazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethyl-3-phenylpiperazin-2-one and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives have been shown to induce apoptosis in cancer cells through the oxidative stress-mediated intrinsic mitochondrial pathway . This involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase enzymes, leading to programmed cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-phenylpiperazin-2-one
- 3-Propyl-3-phenylpiperazin-2-one
- 3-Butyl-3-phenylpiperazin-2-one
Uniqueness
3-Ethyl-3-phenylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-ethyl-3-phenylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-2-12(10-6-4-3-5-7-10)11(15)13-8-9-14-12/h3-7,14H,2,8-9H2,1H3,(H,13,15) |
InChI Key |
OGNQRFDOLUWOEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















